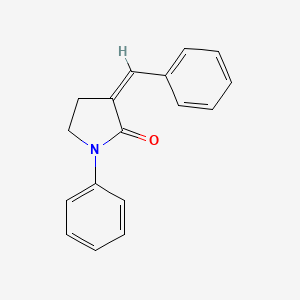
2-Phenylethyl pentafluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethyl pentafluorobenzoate is an organic compound with the molecular formula C15H9F5O2 and a molecular weight of 316.22 g/mol This compound is characterized by the presence of a phenylethyl group attached to a pentafluorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl pentafluorobenzoate typically involves the esterification of pentafluorobenzoic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylethyl pentafluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorobenzoate moiety can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Oxidation: Phenylacetic acid or benzyl alcohol derivatives.
Reduction: 2-Phenylethanol derivatives.
Applications De Recherche Scientifique
2-Phenylethyl pentafluorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Phenylethyl pentafluorobenzoate is primarily based on its ability to interact with biological molecules through its ester and aromatic functionalities. The compound can undergo hydrolysis to release pentafluorobenzoic acid and 2-phenylethanol, which can then interact with various molecular targets. The pentafluorobenzoic acid moiety can inhibit enzymes by binding to their active sites, while the phenylethyl group can interact with cell membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethyl benzoate: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.
Pentafluorobenzoic acid: Contains the pentafluorobenzoate moiety but lacks the phenylethyl group.
2-Phenylethanol: Contains the phenylethyl group but lacks the ester functionality.
Uniqueness
2-Phenylethyl pentafluorobenzoate is unique due to the presence of both the phenylethyl and pentafluorobenzoate groups. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities .
Propriétés
Numéro CAS |
81089-50-1 |
|---|---|
Formule moléculaire |
C15H9F5O2 |
Poids moléculaire |
316.22 g/mol |
Nom IUPAC |
2-phenylethyl 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C15H9F5O2/c16-10-9(11(17)13(19)14(20)12(10)18)15(21)22-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
ZGQUWVXUEJTWJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


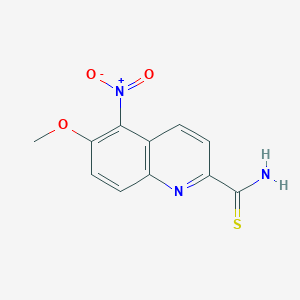
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)
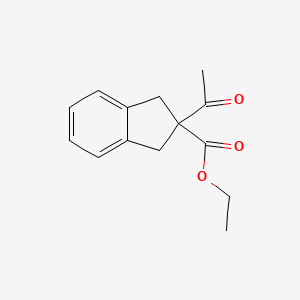
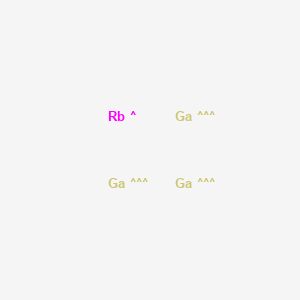

![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
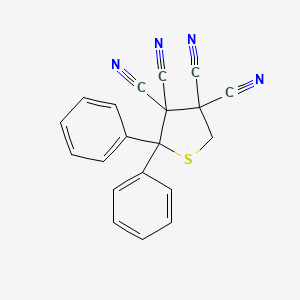
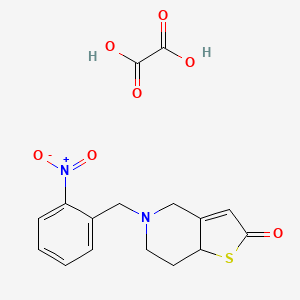

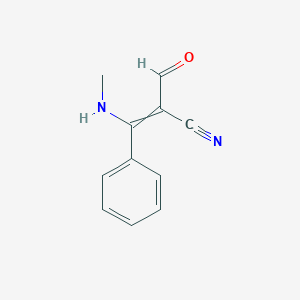
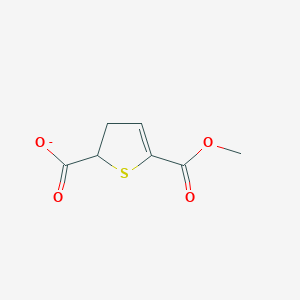
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)

